molecular formula C8H12ClN3S B14904518 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine

3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine

Cat. No.: B14904518
M. Wt: 217.72 g/mol
InChI Key: XJMPHZSZXKGCHF-UHFFFAOYSA-N
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Description

3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine typically involves the reaction of cyclohexylamine with appropriate thiadiazole precursors. One common method involves the reaction of cyclohexylamine with 3-chloro-1,2,4-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in bacteria, leading to cell death. The compound can also interact with DNA, causing disruptions in replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1,2,4-thiadiazole-5-amine
  • N-cyclohexyl-1,2,4-thiadiazol-5-amine
  • 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine

Uniqueness

3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine is unique due to the presence of both the cyclohexyl and chloro substituents, which can enhance its biological activity and selectivity. The cyclohexyl group provides steric bulk, which can influence the compound’s interaction with biological targets, while the chloro group can participate in various chemical reactions, allowing for further functionalization .

Properties

Molecular Formula

C8H12ClN3S

Molecular Weight

217.72 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H12ClN3S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12)

InChI Key

XJMPHZSZXKGCHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NS2)Cl

Origin of Product

United States

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